molecular formula C15H21N3O B13903358 Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d- CAS No. 57152-56-4

Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d-

Cat. No.: B13903358
CAS No.: 57152-56-4
M. Wt: 259.35 g/mol
InChI Key: INDBQLZJXZLFIT-LLVKDONJSA-N
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Description

N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine is a chemical compound known for its unique structure and properties It features a quinoline ring substituted with a methoxy group at the 6-position and a pentanediamine chain attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative and undergoing cyclization reactions.

    Attachment of the Pentanediamine Chain: The final step involves the reaction of the methoxyquinoline intermediate with 1,4-pentanediamine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting specific ions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: Known for its use as a fluorescent zinc indicator.

    N-(6-Methoxy-8-quinolinyl)-1,4-butanediamine: Similar structure but with a shorter diamine chain.

Uniqueness

N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine stands out due to its specific pentanediamine chain, which may confer unique properties in terms of binding affinity and specificity. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

57152-56-4

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

(4R)-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine

InChI

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/t11-/m1/s1

InChI Key

INDBQLZJXZLFIT-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Origin of Product

United States

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